molecular formula CrO3<br>H2CrO4<br>CrH2O4 B076003 Chromic acid CAS No. 7738-94-5

Chromic acid

Cat. No. B076003
CAS RN: 7738-94-5
M. Wt: 118.01 g/mol
InChI Key: KRVSOGSZCMJSLX-UHFFFAOYSA-L
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Patent
US07189754B2

Procedure details

Commercial (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-pyrrolidinecarboxylic acid (30 g, 0.13 mol) was dissolved in acetone (1500 ml). A mechanical stirrer was placed in the flask and the solution stirred vigorously. A freshly made solution of 8N chromic acid was prepared by dissolving chromium trioxide (66.7 g, 0.667 mol) in water (40 ml), adding concentrated sulphuric acid (53.3 ml) and adding enough water to bring the solution volume to 115 ml. The 8N chromic acid solution (115 ml) was then added dropwise over a period of 30 minutes with continued vigorous stirring, the reaction's exotherm being maintained at the optimal temperature of 25° C. by the use of an ice bath. After the complete addition of the chromic acid, the reaction mixture was stirred for a further 15 minutes—maintaining the optimal temperature of 25° C. The reaction mixture was then quenched by the addition of methanol (20 ml). Exotherm controlled by the use of an ice bath and, if necessary, direct addition of a small amount of crushed ice to the reaction mixture itself. The reaction mixture was filtered through a Celite pad and then concentrated in vacuo. The resulting acidic solution was then extracted with ethyl acetate (3×300 ml) and the combined organic layers washed with brine (2×100 ml). Organics then dried with magnesium sulfate and concentrated in vacuo. Crude product recrystallised from ethyl acetate to give the white crystalline product, (2S)-1-(tert-butoxycarbonyl)-4-oxo-2-pyrrolidinecarboxylic acid (22.55 g, 76%). The antipodal intermediate, (2R)-1-(tert-butoxycarbonyl)-4-oxo-2-pyrrolidinecarboxylic acid, was made according to the same protocol, starting from commercial (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxy-2-pyrrolidinecarboxylic acid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
66.7 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
53.3 mL
Type
reactant
Reaction Step Three
Quantity
115 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:12][C@H:11]([OH:13])[CH2:10][C@H:9]1[C:14]([OH:16])=[O:15])=[O:7])([CH3:4])([CH3:3])[CH3:2].[O-2].[O-2].[O-2].[Cr+6].S(=O)(=O)(O)O.[Cr:26]([OH:30])([OH:29])(=[O:28])=[O:27]>CC(C)=O.O>[Cr:26]([OH:30])([OH:29])(=[O:28])=[O:27].[C:1]([O:5][C:6]([N:8]1[CH2:12][C:11](=[O:13])[CH2:10][C@H:9]1[C:14]([OH:16])=[O:15])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1[C@@H](C[C@H](C1)O)C(=O)O
Name
Quantity
1500 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
66.7 g
Type
reactant
Smiles
[O-2].[O-2].[O-2].[Cr+6]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
53.3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
115 mL
Type
reactant
Smiles
[Cr](=O)(=O)(O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)(O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the solution stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A mechanical stirrer was placed in the flask
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for a further 15 minutes—
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the optimal temperature of 25° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched by the addition of methanol (20 ml)
CUSTOM
Type
CUSTOM
Details
Exotherm controlled by the use of an ice bath
ADDITION
Type
ADDITION
Details
if necessary, direct addition of a small amount of crushed ice to the reaction mixture itself
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The resulting acidic solution was then extracted with ethyl acetate (3×300 ml)
WASH
Type
WASH
Details
the combined organic layers washed with brine (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organics then dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Crude product recrystallised from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
[Cr](=O)(=O)(O)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1[C@@H](CC(C1)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 22.55 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.